4-(Chloromethyl)-4-propylcyclohex-1-ene

Catalog No.
S13674753
CAS No.
M.F
C10H17Cl
M. Wt
172.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-4-propylcyclohex-1-ene

Product Name

4-(Chloromethyl)-4-propylcyclohex-1-ene

IUPAC Name

4-(chloromethyl)-4-propylcyclohexene

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

InChI

InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3

InChI Key

AAQONFBDWIEFFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC=CC1)CCl

4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a chloromethyl group and a propyl group. Its molecular formula is C10H17ClC_{10}H_{17}Cl and it has a molecular weight of approximately 172.69 g/mol . The presence of the chloromethyl and propyl groups contributes to its reactivity and potential applications in various chemical processes.

The chemical reactivity of 4-(Chloromethyl)-4-propylcyclohex-1-ene primarily involves:

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound may also participate in elimination reactions, producing alkenes or other unsaturated compounds.
  • Cycloaddition Reactions: The cyclohexene structure allows for potential cycloaddition reactions with other unsaturated compounds, which can be utilized in synthetic pathways.

While specific biological activities of 4-(Chloromethyl)-4-propylcyclohex-1-ene are not extensively documented, compounds with similar structural features often exhibit significant biological properties. These may include antimicrobial, antifungal, or cytotoxic activities. Further research is needed to elucidate any specific biological effects associated with this compound.

The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene can be achieved through various methods:

  • Halogenation of Cyclohexene: Starting from cyclohexene, chlorination can introduce the chloromethyl group under controlled conditions.
  • Alkylation Reactions: Propyl groups can be introduced via alkylation techniques using appropriate alkyl halides in the presence of a base.
  • Cyclization Reactions: Utilizing precursors that can undergo cyclization may also yield this compound through multi-step synthetic routes.

4-(Chloromethyl)-4-propylcyclohex-1-ene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in developing new pharmaceuticals due to its structural reactivity.
  • Material Science: Could be explored for use in polymer chemistry or as a building block for functional materials.

Several compounds share structural similarities with 4-(Chloromethyl)-4-propylcyclohex-1-ene, including:

Compound NameMolecular FormulaKey Features
1-(Chloromethyl)-4-propylcyclohexaneC10H19ClC_{10}H_{19}ClSimilar structure but lacks double bond
4-MethylcyclohexeneC10H18C_{10}H_{18}Contains a methyl group instead of chloromethyl
3-Chloro-1-penteneC5H9ClC_5H_9ClA simpler alkene structure with chlorine

Uniqueness

The uniqueness of 4-(Chloromethyl)-4-propylcyclohex-1-ene lies in its combination of a cyclohexene framework with both chloromethyl and propyl substituents. This specific arrangement allows for diverse reactivity patterns that may not be present in other similar compounds, making it a valuable candidate for further exploration in synthetic organic chemistry and potential applications in various fields.

XLogP3

3.9

Exact Mass

172.1018782 g/mol

Monoisotopic Mass

172.1018782 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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